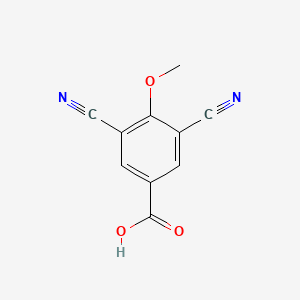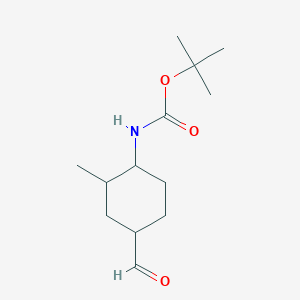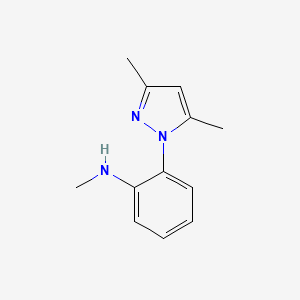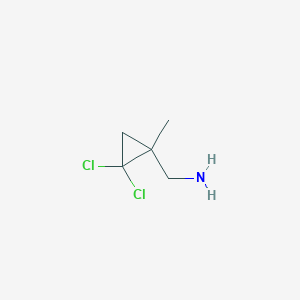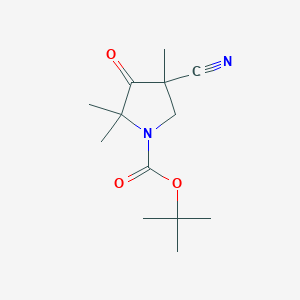
tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a tert-butyl ester, and a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate typically begins with commercially available starting materials such as 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine and tert-butyl chloroformate.
Reaction Conditions: The reaction involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation Products: Oxo derivatives of the pyrrolidine ring.
Reduction Products: Amine derivatives.
Substitution Products: Substituted pyrrolidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal-catalyzed processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Agriculture: It is employed in the synthesis of agrochemicals that enhance crop protection and yield.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
- tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxamide
Uniqueness:
- Structural Features: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both a cyano group and a tert-butyl ester, which confer distinct reactivity and stability compared to similar compounds.
- Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H20N2O3 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
tert-butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-11(2,3)18-10(17)15-8-13(6,7-14)9(16)12(15,4)5/h8H2,1-6H3 |
Clé InChI |
YLYSLNRCPUVFDG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(CN1C(=O)OC(C)(C)C)(C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


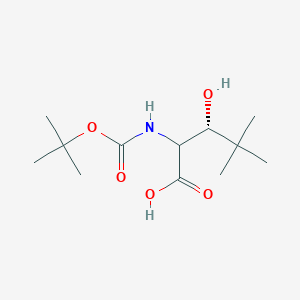
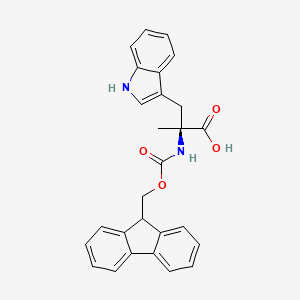

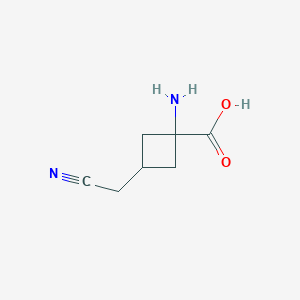
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
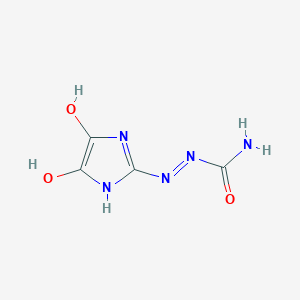
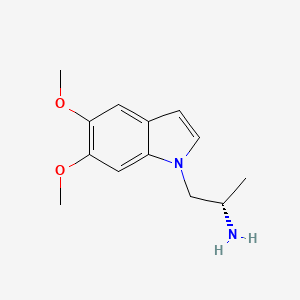
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
